molecular formula C9H13ClFNO B1405787 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1803581-57-8

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B1405787
CAS No.: 1803581-57-8
M. Wt: 205.66 g/mol
InChI Key: FFOAXWXWUDSGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride (CAS 1803581-57-8) is a fluorinated phenylethylamine derivative of significant interest in medicinal chemistry and neuroscience research . This compound serves as a key chiral building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders . Its molecular structure, featuring a fluorine atom at the para position and a methoxy group at the ortho position of the phenyl ring, creates a unique electronic profile that can influence receptor binding affinity and metabolic stability . The alpha-methyl group on the ethylamine chain further distinguishes it, potentially enhancing central nervous system penetration . The compound is supplied as a stable hydrochloride salt to ensure improved handling and solubility in various experimental conditions . A common synthetic route involves the reductive amination of 4-fluoro-2-methoxybenzaldehyde, followed by purification and isolation as the hydrochloride salt . This product is intended for research applications in chemistry and biology as a specialized intermediate. It is strictly for in vitro studies and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)8-4-3-7(10)5-9(8)12-2;/h3-6H,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOAXWXWUDSGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Procedure

Step Reagents & Conditions Description
1 4-Fluoro-2-methoxybenzaldehyde + Amine source (e.g., ammonium acetate) Formation of imine intermediate by condensation
2 Sodium cyanoborohydride or sodium triacetoxyborohydride, solvent (e.g., methanol or dichloromethane), room temperature to mild heating Reduction of imine to chiral amine
3 Hydrochloric acid (HCl), solvent (e.g., isopropanol), room temperature Conversion of free amine to hydrochloride salt
4 Crystallization from ethyl acetate or similar solvent Purification and isolation of product

This sequence allows for efficient synthesis of the (1R)- or (1S)-enantiomer depending on the chiral amine source or chiral catalyst employed.

Industrial Scale Adaptations

  • Industrial processes optimize these steps by employing continuous flow reactors to improve reaction control and scalability.
  • Automated systems monitor pH, temperature, and reagent addition to maximize yield and minimize impurities.
  • Use of safer, less hazardous reagents is emphasized to comply with industrial safety standards and environmental regulations.

Alternative Synthetic Routes and Catalytic Methods

While reductive amination is the primary route, alternative methods documented in patent literature and research include:

  • Catalytic asymmetric synthesis starting from 4-fluoro-2-methoxyacetophenone via chiral amine formation using chiral auxiliaries or catalysts.
  • Use of chiral resolution techniques where racemic mixtures are separated enzymatically or chemically to isolate the desired enantiomer.
  • Multi-step synthesis involving formation of oxazolidinone intermediates followed by alkylation and reduction steps, as described in related methoxyphenyl ethylamine patents.

These methods are generally more complex and costly but can offer higher enantiomeric purity or specific stereochemical control.

Reaction Conditions and Analytical Data

The following table summarizes typical reaction conditions and analytical characteristics reported for the synthesis of this compound:

Parameter Typical Conditions / Data
Solvent Methanol, dichloromethane, isopropanol
Reducing Agents Sodium cyanoborohydride, sodium triacetoxyborohydride
Temperature Ambient to 50-55°C
Reaction Time 10-12 hours (hydrogenation step if applicable)
Yield Often >70% on laboratory scale
Melting Point (HCl salt) ~178-180°C
Optical Rotation [α]25D +79° (c=0.25 in MeOH) for (S)-enantiomer
Purity >99% by HPLC (chiral purity)
IR Peaks (KBr) 3006, 2837, 1613, 1586, 1518, 1250, 1034 cm⁻¹

These data reflect high purity and stereochemical integrity of the final hydrochloride salt product.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Reductive Amination 4-Fluoro-2-methoxybenzaldehyde Sodium cyanoborohydride or sodium triacetoxyborohydride, HCl Mild conditions, high yield, scalable Requires careful control of pH and stoichiometry
Catalytic Asymmetric Synthesis 4-Fluoro-2-methoxyacetophenone Chiral auxiliaries, catalysts High enantiomeric purity More complex, costly, multi-step
Chiral Resolution Racemic amine mixtures Enzymes or chiral acids Can yield pure enantiomers Additional purification steps, lower overall yield

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders. Its structural properties allow it to modulate neurotransmitter systems, making it a candidate for further development in treating conditions such as anxiety and depression.

Table 1: Potential Therapeutic Targets

Target ConditionMechanism of ActionReference
Anxiety DisordersModulation of serotonin receptors
DepressionInteraction with dopamine pathways
SchizophreniaAgonist activity at trace amine-associated receptor 1 (TAAR1)

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Table 2: Chemical Reactions Involving the Compound

Reaction TypeCommon ReagentsProducts Formed
OxidationKMnO₄, CrO₃Aldehydes, ketones
ReductionLiAlH₄, NaBH₄Secondary or tertiary amines
Nucleophilic SubstitutionNaOCH₃, KFSubstituted phenyl derivatives

Biological Studies

Research has indicated that this compound interacts with various neurotransmitter receptors. Initial studies have shown its binding affinity towards serotonin and dopamine receptors, suggesting potential anxiolytic and stimulant effects.

Table 3: Neurotransmitter Interaction Studies

Receptor TypeBinding Affinity (Ki)Effect
Serotonin (5-HT)ModeratePotential anxiolytic effects
Dopamine (D₂)HighPossible stimulant effects
Norepinephrine (NE)LowMinor impact on attention

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Neurotransmitter Modulation : A study explored its effects on serotonin receptors, demonstrating that it may enhance mood regulation pathways. The findings suggest that it could be beneficial for treating anxiety disorders .
  • Cytotoxicity Assessments : Research on various cell lines indicated moderate cytotoxicity against cancer cells while showing a high safety margin in normal HEK293 cells. This profile suggests its potential for therapeutic applications with minimal side effects .

Table 4: Cytotoxicity Studies

Cell LineIC50 (µM)Notes
HEK293>100High safety margin
A549 (Lung Cancer)25Moderate cytotoxicity
MCF7 (Breast Cancer)30Moderate cytotoxicity

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Characteristics :

  • Purity : 95% (typical for research-grade material) .

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Hydrochlorides

The following compounds share the ethanamine hydrochloride core but differ in substituent patterns:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluoro, 2-methoxy C₉H₁₃ClFNO 205.66 Electron-withdrawing (F) and donating (OCH₃) groups
1-(4-Chlorophenyl)ethan-1-amine hydrochloride 4-Chloro C₈H₁₁Cl₂N 208.09 Stronger electron-withdrawing substituent (Cl)
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride 3,5-Dichloro, 4-fluoro (dual aryl) C₁₄H₁₂Cl₃FN 326.61 Increased lipophilicity and steric bulk
2-(4-(Methylthio)phenoxy)ethan-1-amine hydrochloride 4-Methylthio, phenoxy linkage C₉H₁₃ClNOS 234.72 Thioether group enhances lipophilicity
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride 4-Fluoro, methylamino, hydroxyl C₉H₁₃ClFNO 205.66 Hydroxyl group introduces hydrogen-bonding potential

Substituent Effects :

  • Electron-Donating Groups (OCH₃) : Enhance solubility in polar solvents (e.g., water) and may improve bioavailability .
  • Thioethers (S-CH₃) : Increase lipophilicity, favoring membrane permeability .

Adamantane-Modified Analogs

Compounds like 1-[2-(Adamantan-1-yl)ethyl]-3-phenylselenourea (4d) () incorporate bulky adamantane moieties. These modifications drastically alter physicochemical properties:

  • Molecular Weight : ~300–400 g/mol (vs. 205.66 for the target compound).

Biased Agonism in Phenylalkylamines

highlights substituted phenethylamines (e.g., 1d , 1e , 1f ) as serotonin receptor agonists. Key comparisons:

  • 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d) : Ethoxymethyl and dimethoxy groups enhance receptor selectivity via steric effects .
  • Target Compound : The 4-fluoro-2-methoxy pattern may favor interactions with polar residues in receptor binding pockets.

Physicochemical and Pharmacological Insights

Solubility and Stability

  • The target compound’s methoxy group improves aqueous solubility compared to analogs with non-polar substituents (e.g., methylthio in 1e) .
  • Hydrochloride salt formation enhances stability and crystallinity, a common feature among the listed compounds .

Biological Activity

1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, also known as 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, receptor interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a fluorine atom and a methoxy group attached to a phenyl ring, along with an amine group linked to an ethan-1-amine backbone. Its molecular formula is C9H12ClFNOC_9H_{12}ClFNO, with a molar mass of approximately 205.66 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors. Research indicates that the compound may influence:

  • Serotonin Receptors : Potential modulation of mood and anxiety-related pathways.
  • Dopamine Receptors : Implications for cognitive functions and reward mechanisms.

These interactions suggest that the compound could be beneficial in treating neurological disorders by altering neurotransmission dynamics .

Neurotransmitter Interaction Studies

Initial studies have demonstrated that this compound exhibits binding affinity towards various neurotransmitter receptors. The following table summarizes findings from receptor interaction studies:

Receptor Type Binding Affinity (Ki) Effect
Serotonin (5-HT)ModeratePotential anxiolytic effects
Dopamine (D2)HighPossible stimulant effects
Norepinephrine (NE)LowMinor impact on attention

These results indicate that the compound may have diverse pharmacological effects based on receptor selectivity .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential antitumor activity. The following table presents comparative IC50 values against different cancer cell lines:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)5.2Effective against estrogen receptor-positive cells
HCT-15 (Colon Cancer)6.8Moderate cytotoxicity
NCI-H522 (Lung Cancer)7.0Potential for further development

These findings highlight the compound's potential as an anticancer agent, warranting further exploration in clinical settings .

Pharmacokinetic Studies

Pharmacokinetic assessments indicate that the compound has favorable absorption and distribution characteristics, with preliminary data suggesting:

  • Half-life : Approximately 3 hours.
  • Metabolism : Primarily hepatic, with metabolites showing similar biological activity.

These properties enhance its viability as a candidate for drug development targeting central nervous system disorders .

Q & A

Q. What are the recommended synthesis routes for 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step processes, including:

  • Halogenation and Methoxylation: Starting with a substituted phenyl precursor, fluorine and methoxy groups are introduced via electrophilic aromatic substitution.
  • Reductive Amination: Conversion of a ketone intermediate to the amine using reducing agents like sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation .
  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

Optimization Strategies:

  • Temperature Control: Maintain 0–5°C during sensitive steps (e.g., nitration) to avoid side reactions.
  • Catalyst Screening: Test palladium on carbon (Pd/C) vs. Raney nickel for hydrogenation efficiency.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for aromatic substitutions .

Q. Example Table: Yield Optimization for Reductive Amination

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH3CNMeOH2565
H2 (Pd/C)EtOAc5078
LiAlH4THF042

Q. How should researchers handle and dispose of this compound safely in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management:
    • Liquid Waste: Neutralize with dilute sodium bicarbonate before disposal in designated organic waste containers.
    • Solid Waste: Seal in labeled containers for incineration by certified hazardous waste services .
  • Spill Response: Absorb with inert material (e.g., vermiculite), then wash the area with ethanol and water.

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound, and how can data discrepancies be resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm substituent positions (e.g., fluorine at C4, methoxy at C2) via chemical shifts and coupling patterns. For example, the methoxy group typically appears at δ 3.8–4.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C9H11ClFNO) with <2 ppm error.
  • HPLC-PDA: Assess purity (>98%) using a C18 column and acetonitrile/water gradient.

Resolving Discrepancies:

  • Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations).
  • Elemental Analysis: Verify Cl and F content to rule out salt stoichiometry errors .

Q. How do fluorine and methoxy substituents influence the compound’s physicochemical properties and receptor binding affinity?

Methodological Answer:

  • Physicochemical Effects:
    • Lipophilicity: Fluorine increases logP (enhancing membrane permeability), while methoxy groups reduce it via hydrogen bonding.
    • pKa Modulation: The electron-withdrawing fluorine lowers the amine’s pKa, enhancing water solubility as a hydrochloride salt .
  • Receptor Binding:
    • Fluorine: Stabilizes ligand-receptor interactions via halogen bonding (e.g., with serotonin receptors).
    • Methoxy Group: Engages in hydrophobic interactions or π-stacking in aromatic pockets, as observed in analogs like 2C-B-FLY .

Q. Example Table: Substituent Effects on Binding Affinity

Substituent PositionTarget ReceptorKi (nM)Source
4-F, 2-OMe5-HT2A15.2
4-Cl, 2-OMe5-HT2A22.7
4-H, 2-OMe5-HT2A48.9

Q. What in vitro/in vivo models are appropriate for evaluating biological activity, and how can conflicting pharmacological results be addressed?

Methodological Answer:

  • In Vitro Models:
    • Receptor Binding Assays: Use radioligand displacement (e.g., [3H]Ketanserin for 5-HT2A).
    • Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .
  • In Vivo Models:
    • Head Twitch Response (HTR): Quantify serotonin receptor activation in mice via magnetometer coils .

Addressing Contradictions:

  • Dose-Response Curves: Ensure linearity across concentrations (e.g., 0.1–10 μM in vitro).
  • Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation in vivo .
  • Species-Specific Differences: Compare rodent vs. primate receptor isoforms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.